![molecular formula C15H13Cl2N3O3 B2810729 methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate CAS No. 1259166-80-7](/img/structure/B2810729.png)
methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate, also known as chlorantraniliprole, is a novel insecticide that has gained significant attention in the scientific community due to its unique mechanism of action and high efficacy against a wide range of insect pests.
Wirkmechanismus
Chlorantraniliprole acts as a potent insecticide by targeting the ryanodine receptor (RyR) in insect muscle cells. This receptor plays a critical role in muscle contraction and is essential for normal insect physiology. Chlorantraniliprole binds to the RyR and causes a sustained release of calcium ions, leading to hypercontraction of the insect muscles and ultimately death. This unique mode of action makes methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamateliprole highly effective against insect pests while minimizing its impact on non-target organisms.
Biochemische Und Physiologische Effekte
Chlorantraniliprole has been shown to have a minimal impact on non-target organisms, including mammals, birds, and fish. However, it can have some effects on beneficial insects such as honeybees and parasitoids, although these effects are generally minimal and depend on the specific application method and dosage used. Chlorantraniliprole is rapidly metabolized in mammals and excreted in the urine, with no evidence of accumulation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Chlorantraniliprole has several advantages for use in laboratory experiments, including its high potency against target pests, selectivity towards target organisms, and unique mode of action. However, it can be challenging to work with due to its low solubility in water and some organic solvents, which can limit its application in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamateliprole, including the development of new formulations and application methods to enhance its efficacy and reduce its impact on non-target organisms. Other areas of research could include the investigation of potential resistance mechanisms in target pests, the development of new insecticides based on the same mode of action as methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamateliprole, and the exploration of its potential use in other areas such as agriculture, public health, and veterinary medicine.
Conclusion
In conclusion, methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamateliprole is a highly effective and selective insecticide that has gained significant attention in the scientific community due to its unique mode of action and high efficacy against a wide range of insect pests. Its use in laboratory experiments and potential applications in other areas make it an exciting area of research for the future.
Synthesemethoden
Chlorantraniliprole is synthesized through a multistep process that involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 4-aminobenzonitrile to form 4-(3,6-dichloropyridine-2-amido)phenyl)acetonitrile. This intermediate is then reacted with methyl isocyanate and N-methylpyrrolidone to form the final product, methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate.
Wissenschaftliche Forschungsanwendungen
Chlorantraniliprole has been extensively studied for its efficacy against a wide range of insect pests, including lepidopteran, coleopteran, and hemipteran species. It has been shown to have a high level of selectivity towards target pests, with minimal impact on non-target organisms such as bees and beneficial insects. Chlorantraniliprole has also been studied for its potential use in integrated pest management programs, where it can be used in combination with other insecticides or biological control agents to enhance pest control efficacy.
Eigenschaften
IUPAC Name |
methyl N-[4-[(3,6-dichloropyridine-2-carbonyl)amino]phenyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O3/c1-20(15(22)23-2)10-5-3-9(4-6-10)18-14(21)13-11(16)7-8-12(17)19-13/h3-8H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUIVFUTJOWAGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dimethylphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2810646.png)
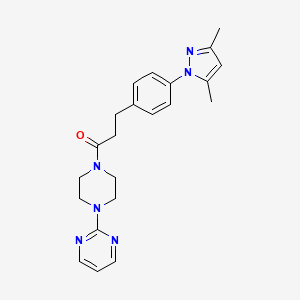
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2810649.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea](/img/structure/B2810651.png)
![Methyl 4-fluoro-3-{[(pyridin-3-ylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2810652.png)
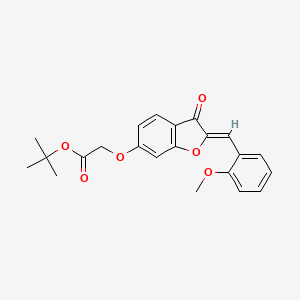
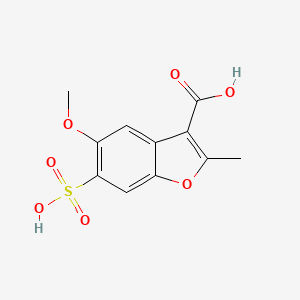
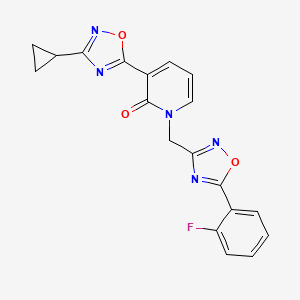
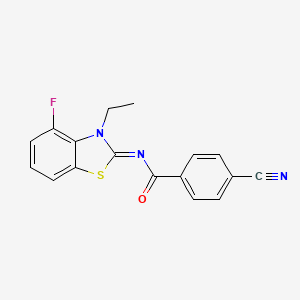
![1-[1,1'-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone](/img/structure/B2810660.png)
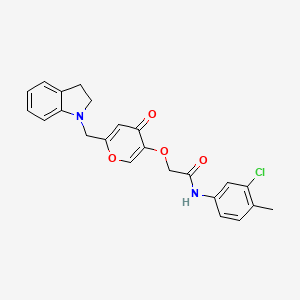
![3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid](/img/structure/B2810663.png)
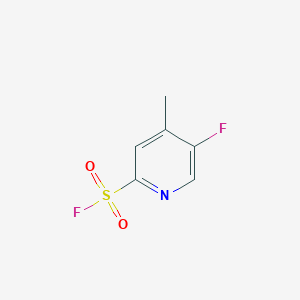
![2-bromo-5-fluoro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2810667.png)